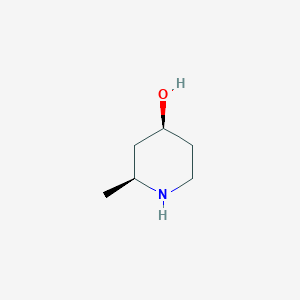

(2S,4S)-2-methylpiperidin-4-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S,4S)-2-methylpiperidin-4-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-5-4-6(8)2-3-7-5/h5-8H,2-4H2,1H3/t5-,6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSVHVLZINDRYQA-WDSKDSINSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CCN1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H](CCN1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (2S,4S)-2-methylpiperidin-4-ol

Abstract

(2S,4S)-2-methylpiperidin-4-ol is a chiral, disubstituted piperidine that serves as a valuable building block in modern medicinal chemistry. Its rigid, three-dimensional structure and defined stereochemistry are critical for creating molecules with high target specificity and improved pharmacological profiles. The cis relationship between the C2-methyl and C4-hydroxyl groups dictates the molecule's preferred conformation and, consequently, its reactivity and intermolecular interactions. This guide provides a comprehensive overview of the core chemical properties of this compound, including its physicochemical characteristics, spectroscopic profile, stereoselective synthesis, and key reactive behaviors. It is intended for researchers, chemists, and drug development professionals who utilize advanced heterocyclic intermediates in the pursuit of novel therapeutics.

Core Physicochemical Properties

The precise chemical and physical properties of this compound are fundamental to its application in synthesis. While extensive experimental data for this specific stereoisomer is not widely published, a combination of data from chemical suppliers and computational models provides a reliable profile. The N-Boc protected analogue, tert-butyl (2S,4S)-4-hydroxy-2-methylpiperidine-1-carboxylate, is more extensively characterized and its properties are included for comparative purposes.

A key structural feature is the cis orientation of the C2-methyl and C4-hydroxyl groups. In a chair conformation, this forces one substituent to be axial and the other equatorial to minimize steric strain, significantly influencing the molecule's polarity and interaction potential.

Diagram 1: Key Structural Features and Property Relationships

An In-depth Technical Guide to (2S,4S)-2-methylpiperidin-4-ol: Structure, Stereochemistry, and Synthesis

This guide provides a comprehensive technical overview of (2S,4S)-2-methylpiperidin-4-ol, a chiral substituted piperidine that serves as a critical building block in modern drug discovery. We will delve into its precise three-dimensional structure, explore the nuances of its stereochemistry which dictates its biological function, detail a robust stereoselective synthetic pathway, and discuss its applications, particularly in the development of novel therapeutics.

Introduction: The Piperidine Scaffold and the Imperative of Stereochemistry

The piperidine ring is one of the most prevalent nitrogen-containing heterocyclic scaffolds found in approved pharmaceuticals, valued for its favorable physicochemical properties and its ability to serve as a versatile pharmacophore.[1][2] However, the simple presence of this ring is not sufficient to guarantee therapeutic efficacy. The precise three-dimensional arrangement of substituents on the piperidine core—its stereochemistry—is paramount. Enantiomers and diastereomers of a chiral drug can exhibit profoundly different pharmacological, toxicological, and pharmacokinetic profiles.

This compound is a prime exemplar of this principle. Its specific stereoconfiguration is crucial for its utility as a synthetic intermediate and for the biological activity of the final active pharmaceutical ingredients (APIs) derived from it. This guide will elucidate the structural and synthetic details that make this specific isomer a valuable tool for researchers and drug development professionals.

Molecular Structure and Stereochemistry

The structure of this compound is defined by two stereogenic centers at positions C2 and C4 of the piperidine ring.

Absolute and Relative Configuration

-

Absolute Configuration (2S, 4S) : According to the Cahn-Ingold-Prelog (CIP) priority rules, the stereocenter at C2 is assigned the 'S' configuration, and the stereocenter at C4 is also assigned the 'S' configuration. This defines the specific enantiomer of the four possible stereoisomers.

-

Relative Stereochemistry (cis) : The (2S,4S) designation results in a cis relationship between the methyl group at C2 and the hydroxyl group at C4.[1][3] This means both substituents are oriented on the same face of the piperidine ring's general plane. This spatial relationship is a key recognition element for its biological targets.

Conformational Analysis

Like most saturated six-membered rings, the piperidine ring of this compound predominantly adopts a chair conformation to minimize torsional and steric strain.[4][5] In this preferred conformation, both the C2-methyl and C4-hydroxyl substituents occupy equatorial positions.

-

Causality of Equatorial Preference : An equatorial orientation places the bulky substituents away from the sterically crowded axial positions, where they would otherwise experience unfavorable 1,3-diaxial interactions with the axial hydrogen atoms on the ring. This conformational lock is a defining feature that presents a consistent and predictable geometry for molecular interactions, such as binding to an enzyme's active site.

Caption: Chair conformation with equatorial substituents.

Diastereoselective Synthesis: A Validated Protocol

Achieving the precise (2S,4S) stereochemistry requires a highly controlled, stereoselective synthetic strategy. A robust method reported in the literature utilizes a chiral auxiliary to direct the formation of the desired stereocenters.[3]

Rationale for the Synthetic Approach

The synthesis begins with a chiral starting material, (R)-(-)-2-phenylglycinol, which serves as a chiral auxiliary. This auxiliary guides the stereochemical outcome of subsequent reactions. The key transformation is an intramolecular Corey-Chaykovsky ring-closing reaction, which constructs the piperidine core and sets two of the stereocenters with high diastereoselectivity.[1][3] The rigidity of the bicyclic intermediate formed in this step is crucial for controlling the stereochemistry. Subsequent reduction and deprotection steps yield the target molecule.

Experimental Protocol: Synthesis via a Zwitterionic Bicyclic Lactam

This protocol is adapted from a method demonstrated to be effective for producing this compound.[1][3]

Step 1: Formation of β-enaminoester

-

(R)-(-)-2-phenylglycinol is reacted with a suitable β-ketoester to form a chiral β-enaminoester. This step introduces the precursor atoms for the piperidine ring.

Step 2: Sulfonium Salt Formation

-

The β-enaminoester is treated with dimethyl sulfide to form the corresponding sulfonium salt. This salt is the direct precursor for the key cyclization reaction.

Step 3: Intramolecular Corey-Chaykovsky Reaction

-

The sulfonium salt is treated with a base (e.g., K₂CO₃) to initiate an intramolecular cyclization. This reaction proceeds with high diastereoselectivity (>95% dr), forming a zwitterionic bicyclic lactam intermediate. The stereochemistry is directed by the (R)-phenylglycinol auxiliary.

Step 4: Reduction of the Bicyclic Intermediate

-

The bicyclic lactam is reduced using a reducing agent like borane dimethyl sulfide complex (BH₃·DMS). This step reduces the amide and hemiaminal functionalities, yielding the 2,4-cis-2-methyl-4-hydroxy piperidine ring system. The absolute configuration of the major diastereoisomer is established at this stage.[3]

Step 5: N-Debenzylation and Deprotection

-

The final step involves the removal of the phenylglycinol auxiliary (debenzylation), typically via catalytic hydrogenation, followed by N-Boc protection and subsequent acidic treatment to remove the Boc group, yielding the final product, this compound, in quantitative yield.[1][3]

Caption: Stereoselective synthesis workflow.

Structural Elucidation and Analytical Characterization

Confirming the structure and purity of this compound requires a combination of spectroscopic and chromatographic techniques.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are indispensable for confirming the molecular structure. In ¹H NMR, the coupling constants between protons on the piperidine ring can help confirm the chair conformation and the relative cis stereochemistry of the substituents.[1][4]

-

X-ray Crystallography : This is the gold standard for unambiguously determining the absolute stereochemistry of a chiral molecule.[6] Analysis of a suitable crystal of a derivative of this compound provides definitive proof of the (2S,4S) configuration and the cis relationship between the methyl and hydroxyl groups.[1][3]

Chromatographic Purity

-

Chiral High-Performance Liquid Chromatography (HPLC) : Chiral HPLC is the primary method for separating enantiomers and diastereomers and for determining the enantiomeric excess (ee) and diastereomeric ratio (dr) of the final product.[7][8] Using a suitable chiral stationary phase (CSP), the (2S,4S) isomer can be resolved from its stereoisomers, ensuring the high purity required for pharmaceutical applications.[9]

Physicochemical Properties

The following table summarizes key physicochemical properties of the target compound.

| Property | Value | Source |

| CAS Number | 89451-58-1 | [10] |

| Molecular Formula | C₆H₁₃NO | [11] |

| Molecular Weight | 115.17 g/mol | [10][11] |

| Polar Surface Area (PSA) | 29.46 Ų | [10] |

| logP | 2.36 | [10] |

Applications in Drug Discovery

The rigid, well-defined stereochemistry of this compound makes it a highly valuable scaffold in medicinal chemistry. Its structure presents specific vectors for substitution that can be optimized for binding to biological targets.

Case Study: Acetylcholinesterase (AChE) Inhibitors

A significant application of this scaffold is in the development of acetylcholinesterase (AChE) inhibitors for the treatment of Alzheimer's disease.[10] In studies developing analogues of the drug donepezil, derivatives containing the this compound core demonstrated superior inhibitory activity compared to their corresponding 2R isomers.

-

Mechanism of Enhanced Activity : The (2S,4S) configuration positions the substituents in a precise orientation that enhances binding within the active site gorge of the AChE enzyme. Specifically, the C2-methyl group can form favorable hydrophobic interactions, stabilizing the ligand-enzyme complex. Derivatives with the (2S,4S) configuration have shown IC₅₀ values of 1.01 μM, whereas the corresponding 2R isomers were significantly less potent (IC₅₀ > 10 μM).[10] This dramatic difference underscores the critical importance of precise stereochemical control in drug design.

Caption: Ligand binding in an enzyme active site.

Conclusion

This compound is more than just a chemical intermediate; it is a precision tool for medicinal chemists. Its well-defined absolute and relative stereochemistry, locked into a predictable low-energy chair conformation, provides an ideal platform for designing potent and selective therapeutics. The ability to synthesize this isomer in high diastereomeric purity through established stereoselective routes further enhances its value. As demonstrated by its application in the development of AChE inhibitors, the meticulous control of stereochemistry embodied by the (2S,4S) configuration is a critical determinant of biological function and a cornerstone of rational drug design.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidine and its pipecolic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. asianpubs.org [asianpubs.org]

- 5. ias.ac.in [ias.ac.in]

- 6. benchchem.com [benchchem.com]

- 7. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

- 8. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. This compound (89451-58-1) for sale [vulcanchem.com]

- 11. 2-Methylpiperidin-4-ol | C6H13NO | CID 3532303 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biological Activity of (2S,4S)-2-methylpiperidin-4-ol

Introduction

The piperidine scaffold is a ubiquitous structural motif in a vast array of biologically active compounds and approved pharmaceuticals. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged core for the design of ligands targeting a diverse range of biological macromolecules. Within this chemical class, the stereochemically defined (2S,4S)-2-methylpiperidin-4-ol represents a foundational building block. Its specific stereochemistry, with a cis-relationship between the methyl and hydroxyl groups, provides a rigidified framework that can impart high selectivity and potency to its derivatives. While direct and extensive biological profiling of the parent this compound is not widely documented in publicly available literature, its incorporation as a key structural element in numerous potent and selective bioactive agents has been extensively explored. This technical guide will provide an in-depth analysis of the known and potential biological activities of this core, focusing on the primary targets modulated by its derivatives: acetylcholinesterase (AChE) and sigma (σ) receptors. We will delve into the mechanistic underpinnings of these interactions, provide detailed experimental protocols for their evaluation, and discuss the structure-activity relationships (SAR) that govern the biological effects of compounds incorporating this specific piperidine isomer. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of the this compound scaffold in their research and development endeavors.

Physicochemical Properties of the Core Scaffold

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its biological activity and that of its derivatives.

| Property | Value | Source |

| Molecular Formula | C₆H₁₃NO | PubChem CID: 671962[1] |

| Molecular Weight | 115.17 g/mol | PubChem CID: 671962[1] |

| IUPAC Name | (2R,4S)-2-methylpiperidin-4-ol | PubChem CID: 671962[1] |

| Stereochemistry | cis | - |

| Topological Polar Surface Area | 32.3 Ų | PubChem CID: 3532303[2] |

| XLogP3 | 0.1 | PubChem CID: 671962[1] |

Primary Biological Targets and Mechanisms of Action

Derivatives of this compound have demonstrated significant activity at two key biological targets implicated in a range of central nervous system (CNS) disorders: acetylcholinesterase and sigma receptors.

Acetylcholinesterase (AChE) Inhibition

Background and Rationale: Acetylcholinesterase is a critical enzyme in the cholinergic nervous system, responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetate, thus terminating synaptic transmission.[3] Inhibition of AChE leads to an accumulation of ACh in the synaptic cleft, resulting in enhanced cholinergic neurotransmission.[3][4] This mechanism is the cornerstone of symptomatic treatment for Alzheimer's disease, where there is a significant loss of cholinergic neurons.[3][5][6]

Mechanism of Action: AChE inhibitors function by binding to the active site of the enzyme, preventing the breakdown of acetylcholine.[7] This leads to an increase in the concentration and duration of action of acetylcholine at the synapse, thereby amplifying cholinergic signaling.[7][8] The downstream effects of enhanced cholinergic signaling include modulation of neuronal excitability, synaptic plasticity, and cognitive functions.

Significance of the this compound Scaffold: The stereochemistry of the this compound core is crucial for potent AChE inhibition in its derivatives. The piperidine nitrogen can engage in key interactions within the enzyme's active site gorge, while the methyl and hydroxyl groups can be strategically positioned to interact with specific amino acid residues, thereby enhancing binding affinity and selectivity.

Downstream Signaling Pathway of Acetylcholinesterase Inhibition:

Caption: Downstream effects of acetylcholinesterase inhibition.

Sigma (σ) Receptor Modulation

Background and Rationale: Sigma receptors are unique intracellular proteins, primarily located at the endoplasmic reticulum-mitochondrion interface, that are distinct from classical neurotransmitter receptors.[9] They are involved in a wide range of cellular functions, including the modulation of intracellular calcium signaling, ion channel activity, and cell survival pathways.[9][10] There are two main subtypes, σ₁ and σ₂, with the σ₁ receptor being the more extensively studied in the context of CNS disorders.

Mechanism of Action: The precise mechanism of action of sigma receptors is still under investigation, but they are known to act as molecular chaperones.[11] Ligand binding to the σ₁ receptor can modulate the activity of various "client" proteins, including ion channels (e.g., NMDA receptors, voltage-gated potassium channels) and signaling molecules.[9][11] This modulation can influence neuronal excitability, synaptic plasticity, and neuroprotection.[9]

Significance of the this compound Scaffold: The piperidine moiety is a common structural feature in high-affinity σ₁ receptor ligands.[12] The stereochemical constraints of the this compound core can be exploited to achieve high selectivity for the σ₁ receptor over the σ₂ subtype and other CNS targets.

Signaling Pathways Modulated by Sigma-1 Receptor Ligands:

Caption: Signaling pathways modulated by sigma-1 receptor ligands.

Experimental Protocols for Biological Activity Assessment

To rigorously evaluate the biological activity of this compound and its derivatives, standardized and validated in vitro assays are essential. The following section provides detailed, step-by-step protocols for assessing AChE inhibition and σ₁ receptor binding affinity.

Protocol 1: Determination of Acetylcholinesterase Inhibitory Activity using Ellman's Method

This protocol is based on the widely used colorimetric method developed by Ellman and colleagues.

Principle: The assay measures the activity of AChE by quantifying the rate of production of thiocholine from the substrate acetylthiocholine. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce the yellow-colored 5-thio-2-nitrobenzoate anion, which can be measured spectrophotometrically at 412 nm.

Materials and Reagents:

-

Acetylcholinesterase (AChE) from electric eel (or other suitable source)

-

This compound or its derivative (test compound)

-

Donepezil or Galantamine (positive control)

-

Acetylthiocholine iodide (ATCI)

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

-

0.1 M Phosphate Buffer, pH 8.0

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Microplate reader

Experimental Workflow:

References

- 1. (2R,4S)-2-methylpiperidin-4-ol | C6H13NO | CID 671962 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Methylpiperidin-4-ol | C6H13NO | CID 3532303 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Kinetic study on the inhibition of acetylcholinesterase by 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine hydrochloride (E2020) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]

- 8. opcw.org [opcw.org]

- 9. Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

A Spectroscopic Guide to (2S,4S)-2-methylpiperidin-4-ol: Structure Elucidation and Data Interpretation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(2S,4S)-2-methylpiperidin-4-ol is a chiral synthetic intermediate of significant interest in medicinal chemistry due to the prevalence of the substituted piperidine motif in a vast array of pharmaceutical agents. The precise stereochemical configuration of this compound is critical to its biological activity and pharmacokinetic properties, necessitating unambiguous structural characterization. This technical guide provides a comprehensive analysis of the spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By delving into the causality behind the observed spectral features, this document serves as a practical reference for researchers engaged in the synthesis, purification, and analysis of this and related piperidine derivatives.

Introduction: The Significance of Stereochemistry in Piperidine Scaffolds

The piperidine ring is a privileged scaffold in drug discovery, appearing in numerous approved drugs. The introduction of stereocenters, as in this compound, dramatically increases the chemical space and allows for fine-tuning of molecular interactions with biological targets. The cis-relationship between the methyl group at the 2-position and the hydroxyl group at the 4-position, along with their specific absolute configurations (S,S), dictates the three-dimensional arrangement of the molecule. This, in turn, influences its binding affinity, selectivity, and metabolic stability.

Accurate and thorough spectroscopic analysis is therefore not merely a routine characterization step but a cornerstone of quality control and a prerequisite for meaningful biological evaluation. This guide will dissect the ¹H NMR, ¹³C NMR, IR, and MS data, offering insights into how each spectroscopic technique provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, NMR confirms the connectivity and, crucially, the stereochemical arrangement of the substituents on the piperidine ring.

The synthesis and characterization of this compound have been reported, providing a basis for the expected spectral data[1][2]. The cis configuration is typically favored in various synthetic routes, and the resulting spectroscopic signatures are distinct from the trans isomers[1][2].

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the chemical environment and connectivity of each hydrogen atom in the molecule. The chair conformation of the piperidine ring, with the substituents in specific axial or equatorial positions, gives rise to characteristic chemical shifts and coupling constants. For the (2S,4S) isomer, both the C2-methyl and C4-hydroxyl groups are expected to preferentially occupy equatorial positions to minimize steric strain.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H2 | ~2.8-3.0 | m | - |

| H3ax | ~1.2-1.4 | q | ~12 |

| H3eq | ~1.8-2.0 | dt | ~12, ~3 |

| H4 | ~3.6-3.8 | m | - |

| H5ax | ~1.3-1.5 | q | ~12 |

| H5eq | ~1.9-2.1 | dt | ~12, ~3 |

| H6ax | ~2.5-2.7 | t | ~12 |

| H6eq | ~3.0-3.2 | d | ~12 |

| CH₃ | ~1.1-1.2 | d | ~6-7 |

| NH | Broad | s | - |

| OH | Broad | s | - |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration. The data presented is a representative range based on analogous compounds.

Interpretation of the ¹H NMR Spectrum:

-

Ring Protons: The axial protons (H3ax, H5ax, H6ax) are typically shielded and appear at a higher field (lower ppm) compared to their equatorial counterparts (H3eq, H5eq, H6eq). The large diaxial coupling constants (J ≈ 12 Hz) are characteristic of the rigid chair conformation.

-

H2 and H4: The methine protons at the stereocenters (H2 and H4) will exhibit complex multiplets due to coupling with adjacent protons. Their chemical shifts are influenced by the attached heteroatoms and the methyl group.

-

Methyl Group: The methyl group at C2 appears as a doublet, resulting from coupling with the H2 proton.

-

NH and OH Protons: The signals for the amine and hydroxyl protons are often broad and their chemical shifts are highly dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C2 | ~50-55 |

| C3 | ~35-40 |

| C4 | ~65-70 |

| C5 | ~40-45 |

| C6 | ~45-50 |

| CH₃ | ~20-25 |

Note: The chemical shifts are approximate and can vary with experimental conditions.

Interpretation of the ¹³C NMR Spectrum:

-

C4: The carbon bearing the hydroxyl group (C4) is the most deshielded of the ring carbons, appearing at the lowest field (~65-70 ppm).

-

C2 and C6: The carbons adjacent to the nitrogen atom (C2 and C6) are also deshielded and appear in the range of ~45-55 ppm.

-

C3 and C5: The methylene carbons C3 and C5 resonate at a higher field.

-

Methyl Carbon: The methyl carbon gives a characteristic signal in the aliphatic region (~20-25 ppm).

Caption: Numbering of atoms in this compound for NMR assignments.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorptions corresponding to O-H, N-H, and C-H bonds.

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (alcohol) | 3200-3600 | Strong, Broad |

| N-H stretch (amine) | 3200-3500 | Medium, Broad (may overlap with O-H) |

| C-H stretch (aliphatic) | 2850-3000 | Strong |

| C-O stretch (alcohol) | 1000-1260 | Strong |

| N-H bend | 1550-1650 | Medium |

Interpretation of the IR Spectrum:

-

O-H and N-H Stretching: The most prominent feature is a broad, strong absorption in the 3200-3600 cm⁻¹ region, which arises from the stretching vibrations of the O-H and N-H groups. The broadening is a result of intermolecular hydrogen bonding.

-

C-H Stretching: Strong absorptions in the 2850-3000 cm⁻¹ range are due to the stretching vibrations of the C-H bonds in the piperidine ring and the methyl group.

-

C-O Stretching: A strong band in the fingerprint region, typically between 1000 and 1260 cm⁻¹, corresponds to the C-O stretching vibration of the secondary alcohol.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in its identification. For this compound, electron ionization (EI) would likely lead to the fragmentation of the parent molecule.

Expected Fragmentation Pattern:

The molecular ion peak (M⁺) would be observed at m/z 115. Common fragmentation pathways for piperidine derivatives include:

-

α-Cleavage: Loss of the methyl group at C2 to give a fragment at m/z 100.

-

Loss of Water: Dehydration of the alcohol to yield a fragment at m/z 97.

-

Ring Opening: Cleavage of the bonds adjacent to the nitrogen atom followed by further fragmentation.

Caption: Simplified key fragmentation pathways for this compound in MS.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.

IR Spectroscopy

-

Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry KBr and pressing it into a thin disk. Alternatively, for an Attenuated Total Reflectance (ATR) measurement, place a small amount of the solid directly on the ATR crystal.

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Use electron ionization (EI) at 70 eV.

-

Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-200).

Conclusion

The spectroscopic characterization of this compound is essential for confirming its structure and stereochemistry. A combination of ¹H and ¹³C NMR, IR, and MS provides a detailed picture of the molecule. This guide has outlined the expected spectral features and their interpretation, providing a valuable resource for scientists working with this important synthetic building block. The provided protocols offer a starting point for the reliable acquisition of high-quality spectroscopic data.

References

commercial availability of (2S,4S)-2-methylpiperidin-4-ol

An In-Depth Technical Guide to the Commercial Availability and Synthesis of (2S,4S)-2-methylpiperidin-4-ol

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is the most prevalent nitrogen-containing heterocycle in approved pharmaceuticals, highlighting its critical role in modern medicinal chemistry. Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an invaluable component for optimizing drug-target interactions. Within this class, stereochemically pure substituted piperidines are of paramount importance, as the specific arrangement of functional groups can dramatically influence pharmacological activity, selectivity, and metabolic stability.

This guide focuses on a specific, high-value building block: This compound . The cis relationship between the C2 methyl group and the C4 hydroxyl group provides a rigidified conformational preference that is highly sought after in rational drug design. We will explore its commercial availability, delve into the intricacies of its stereocontrolled synthesis, and discuss its applications, providing a comprehensive resource for professionals in drug discovery and development.

Physicochemical Properties

This compound is a chiral molecule typically handled and sold as its hydrochloride salt to improve stability and ease of handling. The free base is less common commercially.

| Property | This compound (Free Base) | This compound HCl (Hydrochloride Salt) |

| CAS Number | 89451-58-1[1] | 103539-63-5[1] |

| Molecular Formula | C₆H₁₃NO[1][2] | C₆H₁₄ClNO[1] |

| Molecular Weight | 115.17 g/mol [1][2] | 151.63 g/mol [1] |

| IUPAC Name | This compound | This compound hydrochloride |

| Appearance | Not widely reported | White to off-white solid |

| Melting Point | Not reported | 198–202°C (dec.)[1] |

| Topological Polar Surface Area | 32.26 Ų | 32.26 Ų |

Commercial Availability and Procurement

While not a bulk commodity chemical, this compound hydrochloride is accessible through several specialized chemical suppliers who cater to the research and development sector. It is primarily offered in small quantities suitable for lead optimization and early-scale synthesis.

| Supplier | Product Name | CAS Number | Typical Purity | Notes |

| Sigma-Aldrich (Merck) | This compound hydrochloride | 103539-63-5 | ≥95% | Available through their Synthonix Corporation catalog. |

| Cenmed Enterprises | This compound hydrochloride | Not specified | Research grade | Listed as a catalog item for laboratory supplies.[3] |

| VulcanChem | This compound | 89451-58-1 | Not specified | Also lists the HCl salt.[1] |

| Simson Pharma | (2S,4S)-2-Methylpiperidine-4-carboxylic acid | 1820569-68-3 | Custom Synthesis | Offers a closely related precursor, indicating capabilities for custom synthesis of the target alcohol. |

Procurement Insights:

-

Form: The hydrochloride salt is the overwhelmingly prevalent commercial form. Researchers requiring the free base will typically need to perform a neutralization/extraction procedure in-house.

-

Lead Times: For suppliers listing the compound as "in-stock," delivery is typically rapid. However, for larger quantities or if a supplier's stock is depleted, it may be synthesized on demand, leading to longer lead times.

-

Custom Synthesis: For derivatives or related stereoisomers, engaging a custom synthesis provider like Simson Pharma may be a viable route.

Synthesis and Stereochemical Control: A Technical Deep Dive

The synthesis of this compound is a non-trivial chemical challenge. The primary difficulty lies in the simultaneous and relative control of two stereocenters (at C2 and C4) to achieve the desired cis configuration. Simply hydrogenating a substituted pyridine precursor often yields a mixture of diastereomers, necessitating difficult purification.[4]

Expert-Proven Method: Diastereoselective Synthesis via a Chiral Auxiliary

A robust and highly diastereoselective strategy has been developed that provides excellent control over the stereochemistry, making it a preferred method for accessing this specific isomer.[5][6] The causality behind this method's success is the use of a chiral auxiliary, (R)-(-)-2-phenylglycinol, which directs the formation of the key stereocenters.

The workflow involves the creation of a zwitterionic bicyclic lactam intermediate. This key step, an intramolecular Corey–Chaykovsky ring-closing reaction, establishes the relative stereochemistry with high fidelity.[5] Subsequent reductions and deprotection steps are designed to preserve this stereochemistry, ultimately yielding the target molecule.

Caption: Diastereoselective synthesis of this compound.

Experimental Protocol: Synthesis of this compound (Adapted from Reyes-Bravo et al., 2022)[7][8]

This protocol is a representation of the key transformations and should be performed by trained chemists with appropriate safety precautions.

-

Step 1: Formation of the Bicyclic Intermediate: The acyclic β-enaminoester derived from (R)-(-)-2-phenylglycinol is converted to its corresponding sulfonium salt. Treatment with a suitable base initiates the intramolecular Corey–Chaykovsky ring-closing reaction to yield the chiral zwitterionic bicyclic oxazolo intermediate with high diastereoselectivity.

-

Step 2: Ketone Reduction: The ketone of the bicyclic intermediate is reduced using sodium borohydride (NaBH₄) in methanol (MeOH). The hydride attacks from the face opposite the methyl group, establishing the (7R) stereocenter for the hydroxyl group, which corresponds to the final (4S) configuration.

-

Step 3: Amide and Hemiaminal Reduction: The resulting alcohol intermediate is treated with borane dimethyl sulfide complex (BH₃·DMS). This powerful reducing agent reduces both the amide and hemiaminal functionalities to afford the fully saturated N-benzyl protected cis-2-methyl-4-hydroxypiperidine. The stereochemistry is preserved during this step.

-

Step 4: Deprotection and Isolation: The N-benzyl group is removed via a debenzylation reaction (e.g., catalytic hydrogenation). The secondary amine is then protected with a Boc group, followed by acidic treatment to remove the Boc group and yield the final product, this compound, which can be isolated as its hydrochloride salt.

Applications in Drug Discovery

The utility of this compound stems from its defined 3D structure, which allows it to serve as a rigid scaffold for presenting pharmacophoric features to a biological target.

-

As a Privileged Scaffold: The piperidine ring is a "privileged scaffold," meaning it is a structural framework capable of binding to multiple, unrelated biological targets. The specific cis-2,4-disubstitution pattern of this molecule provides a valuable vector for exploring chemical space.

-

Acetylcholinesterase (AChE) Inhibitors: Derivatives of this compound have been investigated as inhibitors of AChE for potential use in Alzheimer's disease therapy.[1] The (2S,4S) configuration was shown to enhance binding to the enzyme's active site gorge. The C2-methyl group can form favorable hydrophobic interactions, while the C4-hydroxyl group can act as a hydrogen bond donor or acceptor.[1]

-

General CNS and Analgesic Agents: The 4-hydroxypiperidine motif is a common feature in centrally active agents and analgesics.[7][8][9] This building block provides a stereochemically defined entry point for the synthesis of novel analogues in these therapeutic areas.

-

Fragment-Based Drug Discovery (FBDD): As drug discovery trends toward molecules with greater three-dimensionality to access more complex target sites, fragments like this compound are increasingly valuable. They offer a saturated, sp³-rich core that contrasts with the flat, sp²-rich fragments that have traditionally dominated screening libraries.[4]

Caption: Workflow for the utilization of this compound in drug discovery.

Safety and Handling

As with all laboratory chemicals, this compound hydrochloride should be handled by trained personnel in a well-ventilated area, preferably a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Hazards: While a specific Safety Data Sheet (SDS) for this exact compound may vary by supplier, related piperidine derivatives are often classified with the following hazards:

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[12][13] Keep away from incompatible materials such as strong oxidizing agents and strong acids.[12]

Conclusion

This compound is a valuable, stereochemically defined building block for medicinal chemistry and drug discovery. While its commercial availability is limited to specialized suppliers primarily for research purposes, its synthesis is achievable through robust, diastereoselective methods that provide excellent control over the crucial cis stereochemistry. The defined three-dimensional structure of this compound makes it an ideal scaffold for developing novel therapeutics, particularly in areas requiring precise interactions with complex biological targets. Understanding both its procurement landscape and the scientific principles behind its synthesis is essential for researchers aiming to leverage its unique structural properties.

References

- 1. This compound (89451-58-1) for sale [vulcanchem.com]

- 2. 2-Methylpiperidin-4-ol | C6H13NO | CID 3532303 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cenmed.com [cenmed.com]

- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 5. Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidine and its pipecolic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. US3845062A - 4-hydroxy-piperidine derivatives and their preparation - Google Patents [patents.google.com]

- 9. Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Synthesis of 2-Methylpiperidin-4-ol: From Historical Foundations to Modern Stereoselective Approaches

Abstract

This technical guide provides a comprehensive overview of the discovery and history of the synthesis of 2-methylpiperidin-4-ol, a pivotal heterocyclic scaffold in contemporary drug discovery and development. We will explore the evolution of synthetic methodologies, from the foundational catalytic hydrogenation of pyridine precursors to advanced, stereoselective strategies that grant access to specific diastereomers. This document is intended for researchers, scientists, and drug development professionals, offering not only detailed protocols but also the underlying mechanistic principles and field-proven insights to inform experimental design and execution.

Introduction: The Significance of the 2-Methylpiperidin-4-ol Moiety

The piperidine ring is a ubiquitous structural motif in a vast array of natural products and pharmaceuticals.[1][2] Its prevalence stems from its favorable physicochemical properties, including its ability to impart aqueous solubility and engage in crucial hydrogen bonding interactions with biological targets. The substituted piperidine, 2-methylpiperidin-4-ol, has emerged as a particularly valuable building block in medicinal chemistry. The presence of a hydroxyl group at the 4-position and a methyl group at the 2-position introduces chirality and provides vectors for further functionalization, enabling the fine-tuning of a molecule's pharmacological profile.

This guide will delve into the synthetic chemistry that underpins the availability of this important intermediate, tracing its origins from the broader history of piperidine synthesis to the sophisticated methods employed today.

Historical Context: The Genesis of Piperidine Synthesis

The history of piperidine itself dates back to 1850, when it was first isolated from piperine, the compound responsible for the pungency of black pepper.[3] Industrially, the most common method for producing the parent piperidine is the catalytic hydrogenation of pyridine.[3] This fundamental transformation laid the groundwork for the synthesis of a myriad of substituted piperidines.

While a singular, seminal publication detailing the "discovery" of 2-methylpiperidin-4-ol is not readily apparent in the historical literature, its synthesis is intrinsically linked to the development of methods for the reduction of substituted pyridines and the functionalization of pre-existing piperidine rings. Early approaches were often non-stereoselective, yielding mixtures of cis and trans isomers that required challenging separation. The evolution of synthetic strategies has been driven by the increasing demand for stereochemically pure compounds in drug development.

Core Synthetic Strategies

The synthesis of 2-methylpiperidin-4-ol can be broadly approached via two primary retrosynthetic disconnections: the formation of the piperidine ring from an acyclic precursor, or the functionalization and reduction of a pre-formed pyridine ring. The latter is the more common and industrially viable approach.

Catalytic Hydrogenation of 2-Methyl-4-pyridinol

The most direct and widely employed route to 2-methylpiperidin-4-ol is the catalytic hydrogenation of 2-methyl-4-pyridinol (which exists in tautomeric equilibrium with 4-hydroxy-2-methylpyridine).[4] This method is attractive due to the commercial availability of the starting material and the inherent atom economy of hydrogenation.

-

Causality of Experimental Choices: The choice of catalyst, solvent, temperature, and pressure are critical variables that dictate the efficiency and stereoselectivity of the reaction.

-

Catalyst: A variety of heterogeneous catalysts can be employed, including platinum oxide (PtO₂), rhodium on carbon (Rh/C), and Raney nickel.[2][5] The choice of catalyst can influence the stereochemical outcome of the reduction.

-

Solvent: Protic solvents such as ethanol, methanol, or acetic acid are commonly used to facilitate the hydrogenation process.

-

Pressure and Temperature: These parameters are often optimized to achieve a reasonable reaction rate without promoting over-reduction or side reactions.

-

Stereochemical Considerations: The catalytic hydrogenation of a substituted pyridine ring can lead to a mixture of cis and trans diastereomers. The stereoselectivity is influenced by the interaction of the substrate with the catalyst surface.[6] Generally, hydrogenation is a syn-addition, with both hydrogen atoms adding to the same face of the ring. The preferred orientation of the substrate on the catalyst surface, which is influenced by steric hindrance from the substituents, will determine the major diastereomer formed. For 2-methyl-4-pyridinol, the hydrogenation can result in both cis and trans isomers of 2-methylpiperidin-4-ol.

Experimental Protocol: General Procedure for Catalytic Hydrogenation

-

To a solution of 2-methyl-4-pyridinol in a suitable solvent (e.g., ethanol, acetic acid) in a high-pressure hydrogenation vessel, add the chosen catalyst (e.g., 5% Rh/C, PtO₂).

-

Seal the vessel and purge with an inert gas (e.g., nitrogen or argon).

-

Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).

-

Heat the reaction mixture to the desired temperature with vigorous stirring.

-

Monitor the reaction progress by techniques such as TLC, GC, or by observing hydrogen uptake.

-

Upon completion, cool the reaction to room temperature and carefully vent the hydrogen gas.

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by crystallization or column chromatography to separate the diastereomers.

Stereoselective Synthesis of cis-2-Methylpiperidin-4-ol

The demand for enantiomerically pure pharmaceuticals has driven the development of highly stereoselective synthetic routes. A notable example is the diastereoselective synthesis of (2S,4S)-2-methylpiperidin-4-ol. This approach utilizes a chiral auxiliary to control the stereochemistry of the newly formed stereocenters.

Workflow for the Diastereoselective Synthesis of this compound

Caption: Diastereoselective synthesis of this compound.

This elegant strategy establishes the desired cis relationship between the methyl and hydroxyl groups with high fidelity. The use of a chiral starting material allows for the synthesis of a specific enantiomer of the final product.

Synthesis of trans-2-Methylpiperidin-4-ol

While the synthesis of the cis isomer is well-documented in modern literature, specific, high-yielding methods for the trans isomer of 2-methylpiperidin-4-ol are less commonly reported. However, its synthesis can be approached through the stereoselective reduction of a 2-methyl-4-piperidone intermediate.

Retrosynthetic Approach for trans-2-Methylpiperidin-4-ol

Caption: Retrosynthetic analysis for the synthesis of trans-2-methylpiperidin-4-ol.

The stereochemical outcome of the reduction of the ketone at the 4-position can be influenced by the choice of reducing agent and the steric environment around the carbonyl group. Bulky reducing agents will typically approach from the less hindered face, which can be exploited to favor the formation of the trans isomer where the hydroxyl group is axial (in the more stable chair conformation with an equatorial methyl group).

Quantitative Data Summary

| Synthetic Route | Key Intermediate | Stereoselectivity | Typical Yields | Key Advantages | Key Disadvantages |

| Catalytic Hydrogenation of 2-Methyl-4-pyridinol | 2-Methyl-4-pyridinol | Variable | Good to High | Atom economical, scalable | Often produces diastereomeric mixtures requiring separation |

| Diastereoselective Synthesis via β-Enaminoester | Zwitterionic Bicyclic Lactam | High (cis) | Moderate to Good | Access to enantiomerically pure product | Multi-step, requires chiral starting materials |

| Reduction of 2-Methyl-4-piperidone | 2-Methyl-4-piperidone | Variable | Moderate to Good | Potential access to trans isomer with careful reagent selection | Requires synthesis of the piperidone precursor |

Industrial Scale-Up Considerations

For the industrial production of 2-methylpiperidin-4-ol, the catalytic hydrogenation of 2-methyl-4-pyridinol is the most likely route due to its efficiency and cost-effectiveness. Key considerations for scaling up this process include:

-

Catalyst Selection and Loading: Optimizing the catalyst to maximize turnover number and minimize cost is crucial. Catalyst recovery and recycling are also important economic factors.

-

Process Safety: Hydrogenation reactions are potentially hazardous and require specialized equipment to handle flammable gases under pressure.

-

Product Isolation and Purification: Developing efficient methods for isolating the desired product and separating diastereomers on a large scale is a critical step. Crystallization is often the preferred method for purification at an industrial scale.

-

Waste Management: Minimizing solvent usage and developing environmentally benign work-up procedures are increasingly important considerations.

Conclusion

The synthesis of 2-methylpiperidin-4-ol has evolved from the early, non-selective methods of piperidine production to highly sophisticated, stereoselective strategies that provide access to specific isomers. The foundational method of catalytic hydrogenation of 2-methyl-4-pyridinol remains a robust and scalable approach, while modern asymmetric syntheses offer unparalleled control over the stereochemical outcome, which is critical for the development of next-generation pharmaceuticals. As a Senior Application Scientist, it is my assessment that a thorough understanding of these diverse synthetic methodologies, from their historical context to their practical implementation, is essential for any researcher or drug development professional working with this invaluable heterocyclic building block.

References

- 1. US3845062A - 4-hydroxy-piperidine derivatives and their preparation - Google Patents [patents.google.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of Piperidine Derivatives

Introduction

The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as a cornerstone in the architecture of a multitude of biologically active molecules and pharmaceuticals.[1][2] Its prevalence in over twenty classes of pharmaceuticals and numerous alkaloids underscores its significance as a "privileged scaffold" in medicinal chemistry.[3][4] This guide offers a comprehensive exploration of the core physical and chemical properties of piperidine and its derivatives, providing researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to harness the full potential of this versatile heterocyclic system.

The unique conformational flexibility of the piperidine ring, coupled with its basic nitrogen atom, allows for a diverse array of intermolecular interactions, making it an ideal framework for drug design.[1][2] From anticancer and antiviral agents to treatments for central nervous system disorders, the piperidine motif is integral to the therapeutic efficacy of a vast range of drugs.[4] Understanding the intricate interplay of its stereoelectronic properties is paramount for the rational design of novel therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles.

This document will delve into the fundamental physical characteristics of piperidine, its complex conformational landscape, the spectroscopic signatures that define its structure, and the chemical reactivity that enables its derivatization and incorporation into larger molecular entities.

I. Physical and Spectroscopic Properties of the Piperidine Scaffold

A thorough understanding of the physical and spectroscopic properties of the piperidine core is essential for its manipulation and characterization in a laboratory setting.

Core Physical Characteristics

Piperidine, with the molecular formula C₅H₁₁N, is a colorless liquid at room temperature, possessing a characteristic amine-like, peppery odor.[5][6] It is miscible with water and soluble in many organic solvents, making it a versatile solvent and base in various chemical transformations.[5][6]

| Property | Value | Source(s) |

| Molecular Weight | 85.15 g/mol | [5][7] |

| Boiling Point | 106 °C (223 °F; 379 K) | [5][6] |

| Melting Point | -7 °C (19 °F; 266 K) | [5] |

| Density | 0.862 g/mL | [5] |

| pKa of conjugate acid (pKaH) | 11.22 | [5] |

| Flash Point | 37 °F (3 °C) | [6][8] |

Spectroscopic Fingerprints

Spectroscopic techniques are indispensable for the structural elucidation and conformational analysis of piperidine derivatives.

1.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for determining the constitution and stereochemistry of piperidine derivatives. The chemical shifts and coupling constants of the ring protons are highly sensitive to their axial or equatorial orientation.

-

¹H NMR: In the ¹H NMR spectrum of piperidine, the protons on the carbons adjacent to the nitrogen (C2 and C6) typically appear as a multiplet around 2.7-2.9 ppm, while the protons on the other carbons (C3, C4, C5) resonate further upfield, around 1.4-1.7 ppm. The N-H proton signal is a broad singlet that can appear over a wide range of chemical shifts depending on the solvent and concentration.

-

¹³C NMR: The ¹³C NMR spectrum of piperidine shows three distinct signals corresponding to the C2/C6, C3/C5, and C4 carbons. The carbons adjacent to the nitrogen are the most deshielded.

1.2.2 Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the presence of the N-H bond in piperidine and its derivatives. A characteristic N-H stretching vibration is typically observed in the region of 3300-3500 cm⁻¹. The absence of this peak in N-substituted derivatives is a key diagnostic feature. C-H stretching vibrations for the methylene groups are observed around 2850-2950 cm⁻¹.

1.2.3 Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of piperidine derivatives. The molecular ion peak (M⁺) is typically observed, and common fragmentation pathways involve the loss of substituents or cleavage of the piperidine ring.

II. Conformational Analysis: The Dynamic Nature of the Piperidine Ring

The biological activity of piperidine-containing drugs is intrinsically linked to their three-dimensional structure. The piperidine ring predominantly adopts a chair conformation, similar to cyclohexane, to minimize angular and torsional strain.[5]

Chair Conformations and Ring Inversion

The chair conformation of piperidine can exist in two forms that rapidly interconvert through a process called ring inversion. Substituents on the ring can occupy either an axial or equatorial position.

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Piperidine - Wikipedia [en.wikipedia.org]

- 6. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Piperidine [drugfuture.com]

- 8. PIPERIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

An In-Depth Technical Guide to Identifying and Validating Therapeutic Targets for (2S,4S)-2-Methylpiperidin-4-ol

Abstract

The (2S,4S)-2-methylpiperidin-4-ol scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. Its specific stereochemistry offers a unique three-dimensional arrangement for molecular interactions, making it a compelling starting point for novel drug discovery. This technical guide provides a comprehensive overview of potential therapeutic targets for molecules incorporating this scaffold. We will delve into the rationale behind selecting these targets, present detailed methodologies for their validation, and offer insights into the underlying mechanisms of action. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of new therapeutic modalities.

Introduction: The Therapeutic Potential of the Piperidine Scaffold

The piperidine ring is a ubiquitous motif in pharmaceuticals, valued for its favorable pharmacokinetic properties and its ability to serve as a versatile scaffold for presenting functional groups in precise spatial orientations.[1][2] The specific stereoisomer, this compound, provides a defined conformational constraint that can enhance binding affinity and selectivity for specific biological targets. While the standalone biological activity of this compound is not extensively documented, its derivatives have shown significant promise across diverse therapeutic areas, including neurodegenerative diseases, oncology, and psychiatry.[3][4][5]

This guide will focus on three high-potential therapeutic targets for derivatives of this compound:

-

Acetylcholinesterase (AChE): A key enzyme in the cholinergic nervous system and a validated target for Alzheimer's disease.

-

Glutaminase 1 (GLS1): A critical enzyme in cancer cell metabolism, representing a promising target for novel oncology therapeutics.

-

Serotonin 5-HT2A Receptor: A G-protein-coupled receptor implicated in various neuropsychiatric disorders.

For each target, we will explore the mechanistic rationale for its selection, provide detailed protocols for experimental validation, and discuss the potential therapeutic implications.

Target I: Acetylcholinesterase (AChE) - A Validated Target for Neurodegenerative Disease

Mechanistic Rationale

Acetylcholinesterase is a serine hydrolase responsible for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft, thereby terminating cholinergic neurotransmission.[2] Inhibition of AChE increases the levels of acetylcholine, a therapeutic strategy employed in the management of Alzheimer's disease to ameliorate cognitive decline.[6][7] The well-known Alzheimer's drug, Donepezil, features a 1-benzyl-4-substituted piperidine core, highlighting the importance of this scaffold for AChE inhibition.[8] Crucially, studies on Donepezil analogues have demonstrated that the stereochemistry of substituents on the piperidine ring significantly influences their inhibitory potency, suggesting that the specific (2S,4S) configuration of our lead scaffold could be leveraged for enhanced selectivity and efficacy.[9][10]

Experimental Validation Workflow

The validation of this compound derivatives as AChE inhibitors follows a logical progression from initial enzymatic screening to cellular and in vivo models.

Caption: Workflow for the validation of AChE inhibitors.

Detailed Experimental Protocol: AChE Inhibition Assay (Ellman's Method)

This colorimetric assay quantifies AChE activity by measuring the production of thiocholine from the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which is detected spectrophotometrically at 412 nm.[2][11]

Materials:

-

96-well, clear, flat-bottom microplates

-

Spectrophotometric microplate reader

-

Human recombinant Acetylcholinesterase (AChE)

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

This compound derivative stock solutions

-

Donepezil hydrochloride (positive control)

-

0.1 M Sodium Phosphate Buffer, pH 8.0

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

Reagent Preparation:

-

Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.

-

DTNB Solution: 10 mM DTNB in Assay Buffer.

-

ATCI Solution: 10 mM ATCI in deionized water (prepare fresh).

-

AChE Working Solution: Dilute AChE stock to a working concentration (e.g., 0.05 U/mL) in Assay Buffer.

-

Test Compound Dilutions: Prepare a serial dilution of the this compound derivatives and Donepezil in DMSO, then dilute further in Assay Buffer to the final desired concentrations.

-

-

Assay Setup (in a 96-well plate):

-

Test Wells: 20 µL of diluted test compound + 20 µL of AChE working solution + 140 µL of Assay Buffer.

-

Positive Control Wells: 20 µL of diluted Donepezil + 20 µL of AChE working solution + 140 µL of Assay Buffer.

-

Negative Control (100% Activity): 20 µL of Assay Buffer (with equivalent DMSO concentration as test wells) + 20 µL of AChE working solution + 140 µL of Assay Buffer.

-

Blank (No Enzyme): 40 µL of Assay Buffer + 140 µL of Assay Buffer.

-

-

Pre-incubation: Gently mix the contents of the plate and incubate at room temperature for 15 minutes to allow the inhibitors to bind to the enzyme.

-

Reaction Initiation: Add 20 µL of a freshly prepared mixture of ATCI and DTNB solutions to all wells.

-

Kinetic Measurement: Immediately begin reading the absorbance at 412 nm every minute for 10-20 minutes.

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

-

Calculate the percent inhibition for each test compound concentration: % Inhibition = [1 - (V_inhibitor / V_negative_control)] * 100

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Data Presentation

| Compound | Target | IC50 (nM) | Selectivity (vs. BuChE) | Reference |

| Donepezil (E2020) | AChE | 5.7 | 1250-fold | [8] |

| Derivative 19 | AChE | 1.2 | ~34700-fold | [12] |

Target II: Glutaminase 1 (GLS1) - An Emerging Target in Oncology

Mechanistic Rationale

Glutaminase 1 (GLS1) is a mitochondrial enzyme that catalyzes the hydrolysis of glutamine to glutamate and ammonia.[13] Many cancer cells exhibit "glutamine addiction," relying on this pathway to fuel the TCA cycle and provide building blocks for proliferation.[3][14] Inhibition of GLS1 can thus selectively starve cancer cells, leading to cell cycle arrest and apoptosis.[3][15] Several potent and selective allosteric inhibitors of GLS1 containing a piperidine moiety have been discovered, suggesting that the this compound scaffold is well-suited for targeting this enzyme.[3][16]

Signaling Pathway

Caption: The role of GLS1 in cancer cell metabolism.

Detailed Experimental Protocol: GLS1 Inhibitor Screening Assay

This is a coupled enzymatic assay that measures the production of glutamate. Glutamate is then used by glutamate dehydrogenase (GDH) to produce NADH, which can be detected by a fluorescent probe.[17][18]

Materials:

-

96-well, black, flat-bottom microplates

-

Fluorescent microplate reader (Ex/Em = 340/460 nm)

-

Human recombinant GLS1

-

L-Glutamine

-

Glutamate Dehydrogenase (GDH)

-

NAD+

-

Resazurin (or other suitable fluorescent probe)

-

This compound derivative stock solutions

-

CB-839 (positive control)[15]

-

GLS1 Assay Buffer (e.g., 50 mM Tris, 0.5 mM EDTA, 100 mM K2HPO4, pH 8.6)

-

DMSO

Procedure:

-

Reagent Preparation:

-

GLS1 Working Solution: Dilute recombinant GLS1 in cold Assay Buffer.

-

Substrate Solution: Prepare a solution of L-Glutamine in Assay Buffer.

-

Detection Mix: Prepare a mix containing GDH, NAD+, and the fluorescent probe in Assay Buffer.

-

Test Compound Dilutions: Prepare serial dilutions of the test compounds and CB-839 in DMSO, then dilute further in Assay Buffer.

-

-

Assay Setup (in a 96-well plate):

-

Test Wells: 10 µL of diluted test compound + 20 µL of GLS1 working solution.

-

Positive Control Wells: 10 µL of diluted CB-839 + 20 µL of GLS1 working solution.

-

Negative Control (100% Activity): 10 µL of Assay Buffer (with DMSO) + 20 µL of GLS1 working solution.

-

Blank (No Enzyme): 30 µL of Assay Buffer.

-

-

Pre-incubation: Incubate the plate at 37°C for 15 minutes.

-

Reaction Initiation: Add 20 µL of the Substrate Solution to all wells.

-

Incubation: Incubate at 37°C for 60 minutes.

-

Signal Development: Add 50 µL of the Detection Mix to all wells and incubate at 37°C for 30 minutes, protected from light.

-

Fluorescence Measurement: Read the fluorescence at Ex/Em = 340/460 nm.

-

Data Analysis:

-

Subtract the blank reading from all other readings.

-

Calculate the percent inhibition and determine the IC50 as described for the AChE assay.

-

Target III: Serotonin 5-HT2A Receptor - A Key Player in Neuropsychiatric Disorders

Mechanistic Rationale

The serotonin 5-HT2A receptor is a Gq/11-coupled GPCR that is a key target for atypical antipsychotic drugs.[19] Inverse agonists and antagonists of this receptor have shown efficacy in treating psychosis and other CNS disorders.[4][20] The piperidine moiety is a common feature in many 5-HT2A receptor ligands, conferring high affinity and selectivity.[1][19] Therefore, the this compound scaffold is a promising starting point for the development of novel CNS-active agents targeting this receptor.

Experimental Validation Workflow

Caption: Workflow for the validation of 5-HT2A receptor antagonists.

Detailed Experimental Protocol: 5-HT2A Receptor Radioligand Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand (e.g., [3H]ketanserin) from the 5-HT2A receptor.[21]

Materials:

-

Cell membranes prepared from cells stably expressing the human 5-HT2A receptor (e.g., CHO-K1 cells).[22]

-

[3H]ketanserin (radioligand)

-

M100907 (a selective 5-HT2A antagonist for determining non-specific binding)

-

This compound derivative stock solutions

-

Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

96-well filter plates (GF/B)

-

Scintillation cocktail

-

Microplate scintillation counter

Procedure:

-

Assay Setup (in a 96-well plate):

-

Total Binding: 25 µL of Binding Buffer + 25 µL of [3H]ketanserin + 50 µL of cell membrane suspension.

-

Non-specific Binding: 25 µL of M100907 (at a high concentration, e.g., 10 µM) + 25 µL of [3H]ketanserin + 50 µL of cell membrane suspension.

-

Test Compound Wells: 25 µL of diluted test compound + 25 µL of [3H]ketanserin + 50 µL of cell membrane suspension.

-

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. Wash the filters three times with ice-cold Binding Buffer.

-

Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity in a microplate scintillation counter.

-

Data Analysis:

-

Specific Binding = Total Binding - Non-specific Binding.

-

Calculate the percent displacement for each test compound concentration.

-

Determine the IC50 from a dose-response curve.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Data Presentation

| Compound | Target | Ki (nM) | Functional Activity | Reference |

| M100907 | 5-HT2A | <1 | Inverse Agonist | [19] |

| Pimavanserin | 5-HT2A | Potent | Inverse Agonist | [20] |

Conclusion and Future Directions

The this compound scaffold is a highly promising starting point for the development of novel therapeutics targeting a range of diseases. This guide has outlined a clear path for the identification and validation of potential targets, focusing on AChE, GLS1, and the 5-HT2A receptor. The provided experimental protocols offer a robust framework for researchers to assess the activity of their synthesized derivatives.

Future work should focus on optimizing the lead compounds for each target class, paying close attention to structure-activity relationships to enhance potency, selectivity, and pharmacokinetic properties. Furthermore, in silico modeling and virtual screening can be employed to expand the target landscape and identify novel interactions for this versatile scaffold.[23][24] The systematic approach detailed herein will undoubtedly accelerate the translation of these promising chemical entities into next-generation therapeutics.

References

- 1. New serotonin 5-HT(2A), 5-HT(2B), and 5-HT(2C) receptor antagonists: synthesis, pharmacology, 3D-QSAR, and molecular modeling of (aminoalkyl)benzo and heterocycloalkanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Discovery of novel glutaminase 1 allosteric inhibitor with 4-piperidinamine linker and aromatic heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel Bivalent 5-HT2A Receptor Antagonists Exhibit High Affinity and Potency in Vitro and Efficacy in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound (89451-58-1) for sale [vulcanchem.com]

- 6. The recent development of donepezil structure-based hybrids as potential multifunctional anti-Alzheimer's agents: highlights from 2010 to 2020 - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03718H [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mybiosource.com [mybiosource.com]

- 14. researchgate.net [researchgate.net]

- 15. Identification and characterization of a novel glutaminase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Novel allosteric glutaminase 1 inhibitors with macrocyclic structure activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Glutaminase-1 Stimulates the Proliferation, Migration, and Survival of Human Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. bpsbioscience.com [bpsbioscience.com]

- 19. “Selective” serotonin 5-HT2A receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Inverse agonists of the 5-HT2A receptor reduce nicotine withdrawal signs in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. reactionbiology.com [reactionbiology.com]

- 23. Virtual screening and experimental validation reveal novel small-molecule inhibitors of 14-3-3 protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Piperidine Scaffold - A Cornerstone in Modern Drug Discovery

An In-Depth Technical Guide to the Synthetic Routes of Substituted Piperidines

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a privileged scaffold in medicinal chemistry.[1][2][3] Its derivatives are integral components in a vast number of natural products, agrochemicals, and pharmaceuticals, featuring in over twenty classes of FDA-approved drugs.[1][3][4] The prevalence of this motif stems from its ability to adopt a stable chair conformation, allowing for precise three-dimensional positioning of substituents to interact with biological targets like G-protein coupled receptors, ion channels, and enzymes.[5][6] Furthermore, the conversion of flat, aromatic pyridines into sp³-rich, saturated piperidines often leads to improved pharmacological properties and clinical success rates.[7][8]

The development of efficient, cost-effective, and stereoselective methods for synthesizing substituted piperidines is therefore a critical objective in modern organic chemistry.[3] This guide provides an in-depth analysis of the core synthetic strategies, moving beyond a simple recitation of reactions to explain the mechanistic underpinnings and strategic considerations that guide the choice of a particular route. We will explore two fundamental approaches: the de novo construction of the piperidine ring from acyclic precursors and the functionalization of pre-existing heterocyclic systems.

Part 1: De Novo Synthesis - Building the Piperidine Core

Ring-forming strategies offer incredible versatility, allowing for the construction of complex substitution patterns from simple, readily available starting materials. These methods are broadly categorized by the key bond-forming reaction that closes the ring.

The Aza-Diels-Alder Reaction: A Convergent [4+2] Cycloaddition

The aza-Diels-Alder reaction is a powerful tool for rapidly assembling the piperidine skeleton. In its most common form, it involves the [4+2] cycloaddition of an imine (the dienophile) with a diene. The choice of reactants is critical; electron-deficient imines react readily with electron-rich dienes, such as Danishefsky's diene, to produce highly functionalized piperidine precursors.[9]